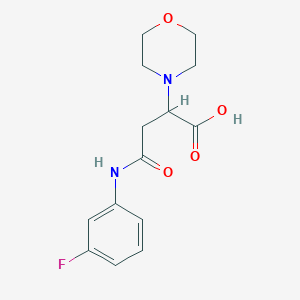

4-((3-Fluorophenyl)amino)-2-morpholino-4-oxobutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-((3-Fluorophenyl)amino)-2-morpholino-4-oxobutanoic acid is an organic compound that features a fluorophenyl group, an amino group, a morpholino group, and a butanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Fluorophenyl)amino)-2-morpholino-4-oxobutanoic acid can be achieved through a multi-step process involving the following key steps:

Formation of the Fluorophenyl Intermediate:

Amination: The fluorophenyl intermediate is then subjected to amination to introduce the amino group. This can be achieved using reagents like ammonia or primary amines under suitable conditions.

Morpholino Group Introduction:

Butanoic Acid Formation: Finally, the butanoic acid moiety is introduced through carboxylation reactions, often using carbon dioxide and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

4-((3-Fluorophenyl)amino)-2-morpholino-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups can be replaced with other groups using suitable reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

4-((3-Fluorophenyl)amino)-2-morpholino-4-oxobutanoic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It is used in studies to understand its interaction with biological systems, including its binding affinity to proteins and enzymes.

Industrial Applications: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-((3-Fluorophenyl)amino)-2-morpholino-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the morpholino group may contribute to its solubility and stability. The compound can modulate the activity of its targets, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-((3-Chlorophenyl)amino)-2-morpholino-4-oxobutanoic acid

- 4-((3-Bromophenyl)amino)-2-morpholino-4-oxobutanoic acid

- 4-((3-Methylphenyl)amino)-2-morpholino-4-oxobutanoic acid

Uniqueness

4-((3-Fluorophenyl)amino)-2-morpholino-4-oxobutanoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as increased electronegativity and reactivity. This makes it distinct from its chlorinated, brominated, or methylated analogs, which may exhibit different reactivity and biological activity profiles.

Biologische Aktivität

4-((3-Fluorophenyl)amino)-2-morpholino-4-oxobutanoic acid is a compound with significant potential in medicinal chemistry, particularly as a therapeutic agent due to its biological activities. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound has a molecular formula of C13H16FN3O3 and a molecular weight of approximately 273.28 g/mol. Its structure features a morpholino group, a fluorinated phenyl ring, and a keto group, which are critical for its biological interactions.

Research indicates that this compound acts primarily as an inhibitor of Factor IXa, a serine protease involved in the coagulation cascade. By inhibiting Factor IXa, it plays a role in preventing thrombus formation, making it a candidate for treating thromboembolic disorders. The inhibition of this factor can reduce the risk of conditions such as heart attacks and strokes, which are prevalent in industrialized societies .

Antithrombotic Activity

The primary biological activity attributed to this compound is its antithrombotic effect. Studies have shown that it effectively inhibits blood clotting processes by targeting specific proteins in the coagulation pathway. The compound's efficacy was demonstrated in various in vitro assays where it significantly reduced thrombin generation and platelet aggregation .

Binding Affinity Studies

Binding affinity studies have been conducted to determine how well this compound interacts with biological targets. It has shown promising results in binding to Factor IXa with high affinity, indicating its potential effectiveness as an anticoagulant agent. These studies often utilize techniques such as surface plasmon resonance (SPR) to quantify binding interactions .

Case Studies

- In Vitro Studies : In controlled laboratory settings, this compound was tested against human plasma samples, demonstrating significant inhibition of the coagulation cascade.

- Animal Models : In vivo studies using rodent models indicated that administration of the compound resulted in prolonged bleeding times and reduced thrombus formation when subjected to vascular injury models .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals insights into the unique properties of this compound:

| Compound Name | CAS Number | Biological Activity | Similarity Index |

|---|---|---|---|

| 4-(4-Chloroanilino)-2,3-dihydroxy-4-oxobutanoic acid | 46834-56-4 | Moderate antithrombotic activity | 0.68 |

| N-(4-Chlorophenyl)cyclohexanecarboxamide | 142810-49-9 | Low antithrombotic activity | 0.67 |

| N-(3,4-Dichlorophenyl)pivalamide | 7160-22-7 | Minimal antithrombotic activity | 0.65 |

The presence of fluorine in the target compound enhances its lipophilicity compared to its chloro analogs, potentially improving its bioavailability and therapeutic profile .

Eigenschaften

IUPAC Name |

4-(3-fluoroanilino)-2-morpholin-4-yl-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O4/c15-10-2-1-3-11(8-10)16-13(18)9-12(14(19)20)17-4-6-21-7-5-17/h1-3,8,12H,4-7,9H2,(H,16,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSNCYPGKSNYCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CC(=O)NC2=CC(=CC=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.